(E)-6-(but-2-en-2-yl)pyrimidin-4-ol
Overview
Description
(E)-6-(but-2-en-2-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
(E)-6-(but-2-en-2-yl)pyrimidin-4-ol and its derivatives are synthesized for various biological evaluations. For instance, pyrimidine-linked heterocyclic compounds have been synthesized through microwave irradiative cyclocondensation and evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). These compounds are tested against specific insects and microorganisms to assess their biological activities.
Antioxidant and Pharmacological Activities
Pyrimidine derivatives are known for a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory activities. A series of novel bis(2‐(pyrimidin-2-yl)ethoxy)alkanes have been synthesized and evaluated for their antioxidant properties using various in vitro test systems, showing promising activity compared to standard antioxidants (Rani et al., 2012).
Applications in OLEDs and Supramolecular Chemistry
Pyrimidine derivatives are also utilized in the development of new classes of heteroleptic Ir(III) metal complexes for applications in organic light-emitting diodes (OLEDs). These complexes exhibit high quantum yields and are used to fabricate sky-blue- and white-emitting OLEDs with high efficiency (Chang et al., 2013). Furthermore, ureidopyrimidinone derivatives demonstrate strong dimerization via quadruple hydrogen bonding, making them useful building blocks for supramolecular chemistry (Beijer et al., 1998).
Antimicrobial and Antitubercular Activities
The antimicrobial synergism of pyrimidino derivatives has been studied, with findings indicating that compounds possessing indole and benzene nuclei exhibit enhanced activity when combined in a single molecule. These compounds have shown considerable results against various test microbes (Chauhan et al., 2017).
Fluorescent Sensors and Logic Gate Applications
Pyrimidine derivatives have been used to design fluorescent sensors for the selective recognition of aluminum ions. These sensors operate in an "OFF-ON" mode in the presence of Al3+ ions and have applications in bacterial cell imaging and logic gate operations (Yadav & Singh, 2018).
Properties
IUPAC Name |
4-[(E)-but-2-en-2-yl]-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-6(2)7-4-8(11)10-5-9-7/h3-5H,1-2H3,(H,9,10,11)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOWJNIBYCDLGE-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=O)NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=O)NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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